molecular formula C10H9BrO4 B1608615 1,4-Diacetoxy-2-bromobenzene CAS No. 52376-16-6

1,4-Diacetoxy-2-bromobenzene

Cat. No. B1608615
CAS RN: 52376-16-6
M. Wt: 273.08 g/mol
InChI Key: XRIFNWOHWJOCQG-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2-bromobenzene is an organic compound with the linear formula (H3CCO2)2C6H3Br . It has a molecular weight of 273.08 .


Synthesis Analysis

This compound can be prepared by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride .


Molecular Structure Analysis

The empirical formula of 1,4-Diacetoxy-2-bromobenzene is C10H9BrO4 . The linear formula is (H3CCO2)2C6H3Br .


Chemical Reactions Analysis

1,4-Diacetoxy-2-bromobenzene may be used to synthesize bromohydroquinone .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 70-75 °C (lit.) .

Scientific Research Applications

Synthesis of Related Compounds

1,4-Diacetoxy-2-bromobenzene is not directly discussed in the available literature. However, its related compounds like 1-bromo-2,4-dinitrobenzene and other bromobenzene derivatives have been synthesized for various applications. For example, 1-bromo-2,4-dinitrobenzene is used in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material. Its synthesis from bromobenzene involves nitration in water, yielding high purity and yield products (Xuan et al., 2010).

Electrochemical Applications

Bromine derivatives of dihydroxybenzenes, which include compounds related to 1,4-diacetoxy-2-bromobenzene, have been studied for their role in supercapacitors. These compounds, when used as additives in electrolytes, significantly increase the capacitance value of supercapacitors. This implies potential applications of such compounds in energy storage technologies (Frąckowiak et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of bromobenzene, which can be structurally related to 1,4-diacetoxy-2-bromobenzene, have been utilized. For instance, 3,4-Diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential medicinal applications, was prepared from bromobenzene through a series of chemical reactions including vinyl aziridine opening (Paul et al., 2001).

Industrial and Environmental Research

Studies involving bromobenzene and its derivatives, which are structurally related to 1,4-diacetoxy-2-bromobenzene, have also focused on their impact in industrial and environmental contexts. Research on different hepatic concentrations of bromobenzene and its derivatives in humanized-liver mice provided insights into the toxicological potential of these compounds, which is crucial for assessing environmental and occupational hazards (Miura et al., 2020).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed .

properties

IUPAC Name

(4-acetyloxy-3-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIFNWOHWJOCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391036
Record name 1,4-Diacetoxy-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetoxy-2-bromobenzene

CAS RN

52376-16-6
Record name 1,4-Diacetoxy-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Pinault, Y Frangin, JP Genet, H Zamarlik - Synthesis, 1990 - thevespiary.org
The palladium-catalyzed C—C coupling of 2-bromohydroquinone bis (methoxymethyl ether) with 2-methyl-3—butyn-2-ol is a key step in the six-step synthesis of the natural product …
Number of citations: 25 www.thevespiary.org
C Zhao, P Feng, X Chen, MK Ng - … Chemistry and Physics, 2011 - Wiley Online Library
New soluble, narrow bandgap bithiophene‐based conjugated polymer poly[3‐(1,4‐dihydro‐5,8‐didodecanoxy‐1,4‐methano‐naphthalen‐6‐yl)‐2,2′‐bithiophene‐5,5′‐diyl(2‐cyano‐…
Number of citations: 2 onlinelibrary.wiley.com
HK Cotton, FF Huerta… - European Journal of …, 2003 - Wiley Online Library
A highly selective Negishi coupling of zinc‐metallated ferrocenyl p‐tolyl sulfoxide with aryl bromides was developed. With Pd(PPh 3 ) 4 as catalyst, a well‐matched system in terms of …
A Nag - 2019 - search.proquest.com
Coenzyme Q (known by various names that include ubiquinone, CoQ or simply Q) is a crucial redox-active lipid that consists of a fully substituted benzenoid head group and a …
Number of citations: 4 search.proquest.com
SR Pulley, B Czakó - Tetrahedron letters, 2004 - Elsevier
The Dötz benzannulation reaction provides mild conditions for the construction of highly functionalized aromatic compounds. We have utilized this method for the formal total synthesis …
Number of citations: 41 www.sciencedirect.com

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